Enhanced Acidity and pKa Differentiation from Propionic Acid and TFA
The introduction of the gem-difluoro group drastically alters the compound's acidity. 2,2-Difluoropropionic acid has a predicted pKa of 1.34, making it significantly more acidic than its non-fluorinated parent, propionic acid (pKa ~4.87) . Its acidity is also notably distinct from the widely used ion-pairing reagent trifluoroacetic acid (TFA, pKa ~0.23), occupying a less corrosive middle ground that can be advantageous for acid-sensitive substrates and downstream purification [1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 1.34 ± 0.10 (Predicted) |
| Comparator Or Baseline | Propionic acid: pKa ≈ 4.87; Trifluoroacetic acid (TFA): pKa ≈ 0.23 |
| Quantified Difference | ΔpKa ≈ -3.5 vs. Propionic acid; ΔpKa ≈ +1.1 vs. TFA |
| Conditions | Aqueous solution, 25°C (Predicted/standard conditions) |
Why This Matters
This pKa value dictates its reactivity, solubility, and handling requirements, making it the preferred choice for applications needing a strong acid without the extreme corrosivity of TFA.
- [1] PubChem. (n.d.). Compound Summary: Trifluoroacetic acid. National Center for Biotechnology Information. Retrieved from PubChem CID 6422. View Source
